2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile
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Overview
Description
2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile typically involves the reaction of benzylhydrazine with an appropriate nitrile compound under controlled conditions. One common method includes the condensation of benzylhydrazine with 4-chlorobutyronitrile, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzyl-1H-pyrazol-4-yl)ethanamine: Similar structure with an amine group instead of a nitrile group.
2-(1-Benzyl-1H-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of a nitrile group.
2-(1-Benzyl-1H-pyrazol-4-yl)acetaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness
2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-(1-benzylpyrazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVRSMNDSVKPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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